molecular formula C13H12N4O B605004 5-Hydroxy-PhIP CAS No. 159471-46-2

5-Hydroxy-PhIP

Cat. No.: B605004
CAS No.: 159471-46-2
M. Wt: 240.26
InChI Key: VFOYOLOUKGRSJB-UHFFFAOYSA-N
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Description

5-Hydroxy-PhIP, also known as 2-amino-1-methyl-6-(5-hydroxy)phenylimidazo[4,5-b]pyridine, is a derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). PhIP is a heterocyclic amine formed during the cooking of meat at high temperatures. It is known for its mutagenic and carcinogenic properties. This compound is a metabolite of PhIP and has been studied for its potential role as a biomarker for the formation of the ultimate mutagenic metabolite of PhIP .

Scientific Research Applications

5-Hydroxy-PhIP has several scientific research applications, including:

Mechanism of Action

Exposure to PhIP or N-OH-PhIP is selectively toxic to dopaminergic neurons in primary cultures, resulting in a decreased percentage of dopaminergic neurons . PhIP treatment also increased the formation of oxidative damage markers, 4-hydroxy-2-nonenal (HNE) and 3-nitrotyrosine in dopaminergic neurons .

Future Directions

Future research is expected to elucidate differences between metabolites in oxidative capacity . There is a critical need to establish long-lived biomarkers of HAAs for implementation in molecular epidemiology studies designed to assess the role of HAAs in health risk .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxy-PhIP is typically synthesized through the metabolic activation of PhIP. The process involves the N-hydroxylation of PhIP to form N-hydroxy-PhIP, followed by further metabolic reactions . The N-hydroxy-PhIP can undergo phase II esterification to form DNA adducts, and this compound is formed as a degradation product of conjugates formed from N-acetoxy-PhIP and protein, glutathione, or buffer constituents .

Industrial Production Methods: There is limited information on the industrial production methods of this compound, as it is primarily studied in a research context rather than produced on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-PhIP undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can convert N-hydroxy-PhIP to other derivatives.

    Substitution: Substitution reactions can occur at different positions on the imidazo[4,5-b]pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include cytochrome P450 enzymes.

    Reduction: Reducing agents such as glutathione can be used.

    Substitution: Various nucleophiles can participate in substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

    PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): The parent compound of 5-Hydroxy-PhIP.

    N-hydroxy-PhIP: An intermediate in the metabolic activation of PhIP.

    Other Heterocyclic Amines: Such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx).

Uniqueness: this compound is unique due to its role as a biomarker for the metabolic activation of PhIP and its potential use in studying the mechanisms of carcinogenesis .

Properties

IUPAC Name

2-amino-1-methyl-6-phenyl-4H-imidazo[4,5-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-17-10-7-9(8-5-3-2-4-6-8)12(18)15-11(10)16-13(17)14/h2-7H,1H3,(H3,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOYOLOUKGRSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC(=O)C(=C2)C3=CC=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857822
Record name 2-Amino-1-methyl-6-phenyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159471-46-2
Record name 2-Amino-1-methyl-6-phenyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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